Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-
Description
Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- (CAS: 96-59-3) is a substituted benzenesulfonamide derivative with the molecular formula C₉H₁₁ClN₂O₄S and a molecular weight of 278.710 g/mol . Its structure comprises a benzene ring functionalized with a sulfonamide group (-SO₂NH-), a 4-chloro substituent, a 3-nitro group, and an N-(1-methylethyl) (isopropyl) moiety attached to the sulfonamide nitrogen. The LogP value of 2.28 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments .
This compound has been analyzed using reverse-phase (RP) HPLC on a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid .
Properties
IUPAC Name |
4-chloro-3-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKCKBPFUJOIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059135 | |
| Record name | Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-59-3 | |
| Record name | 4-Chloro-N-(1-methylethyl)-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-N-isopropyl-3-nitrobenzenesulfonamide | |
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| Record name | 96-59-3 | |
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| Record name | Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- | |
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| Record name | Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- | |
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| Record name | 4-chloro-N-isopropyl-3-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-CHLORO-N-ISOPROPYL-3-NITROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- (CAS Number: 96-59-3) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C₉H₁₁ClN₂O₄S
- Molecular Weight : 278.71 g/mol
- InChI Key : [Specific InChI key]
Benzenesulfonamide derivatives have been investigated for their interactions with various biological targets, particularly in the cardiovascular system and as potential pharmaceutical agents.
- Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. In a study using an isolated rat heart model, compounds were evaluated for their effects on these parameters, revealing that some derivatives significantly decreased perfusion pressure compared to control conditions .
- Progesterone Receptor Antagonism : Similar compounds in the benzenesulfonamide class have demonstrated activity as nonsteroidal progesterone receptor antagonists. These compounds have shown promise in treating conditions such as endometriosis and uterine leiomyoma due to their ability to selectively bind to progesterone receptors .
Study on Perfusion Pressure
A study aimed at evaluating the biological activity of benzenesulfonamide and its derivatives reported that:
- 4-(2-aminoethyl)-benzenesulfonamide was particularly effective in reducing coronary resistance.
- The study utilized a detailed experimental design to assess the effects of various compounds on perfusion pressure over time (3-18 minutes), with results indicating significant reductions in pressure with certain derivatives .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Minor decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
Docking Studies
Docking studies have suggested that certain benzenesulfonamide derivatives may act as calcium channel inhibitors, potentially impacting vascular resistance mechanisms. The interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channel proteins was modeled using computational tools, indicating that it could form complexes that alter vascular function .
Antimicrobial Activity
In addition to cardiovascular effects, benzenesulfonamide derivatives have been evaluated for antimicrobial properties. Some studies have reported significant inhibition of bacterial and fungal strains, suggesting a broad spectrum of activity that could be harnessed for therapeutic purposes .
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonamides are known for their role as sulfonamide antibiotics. The compound under discussion has been investigated for its potential antibacterial properties. It can serve as a precursor in the synthesis of more complex pharmaceutical agents that target bacterial infections.
Analytical Chemistry
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, it can be separated on Newcrom R1 HPLC columns under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spec compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .
Table 1: HPLC Analysis Conditions
| Parameter | Description |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative Mobile Phase | Acetonitrile, Water, Formic Acid (for MS) |
| Particle Size | 3 µm (for fast UPLC applications) |
Environmental Science
Research indicates that benzenesulfonamides can be used to study environmental pollutants and their degradation pathways. The compound's stability and reactivity make it suitable for investigating the fate of sulfonamide antibiotics in wastewater treatment processes.
Case Study 1: Antibacterial Activity
A study explored the antibacterial efficacy of benzenesulfonamide derivatives against various strains of bacteria. The results indicated that modifications to the nitro group significantly enhanced the antibacterial activity compared to standard sulfonamides.
Case Study 2: Environmental Impact Assessment
Research conducted on the degradation of benzenesulfonamides in aquatic environments showed that the compound could persist under certain conditions but was susceptible to photodegradation when exposed to UV light. This finding highlights the importance of monitoring such compounds in environmental studies.
Chemical Reactions Analysis
Electrochemical Derivatization
Electrochemical methods enable tunable functionalization of nitrobenzenesulfonamides. For example:
-
Controlled-potential electrolysis at −0.4 V vs. Ag/AgCl selectively reduces the nitro group to produce N-hydroxy intermediates, while −1.1 V facilitates full reduction to amine derivatives .
-
Paired electrochemical synthesis with arylsulfinic acids yields sulfonamide adducts (e.g., N-(4-amino-3-(phenylsulfonyl)phenyl) derivatives) .
Nitro Group Reactivity
The nitro group at the 3-position undergoes reduction or substitution:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-chloro-N-(1-methylethyl)-3-aminobenzenesulfonamide, a precursor for further functionalization .
-
Nucleophilic aromatic substitution with alkoxides or thiols is feasible under basic conditions, though steric hindrance from the isopropyl group may limit reactivity .
Sulfonamide Stability and Hydrolysis
The sulfonamide linkage is stable under acidic conditions but hydrolyzes in strong bases:
-
Base-mediated hydrolysis (e.g., NaOH, 100°C) cleaves the sulfonamide bond, yielding 4-chloro-3-nitrobenzenesulfonic acid and isopropylamine .
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Enzymatic degradation : Liver microsomes metabolize nitro groups via cytochrome P-450-mediated reduction, forming 4-chloroaniline derivatives .
Coupling Reactions
Copper-catalyzed Chan-Lam coupling with arylboronic acids introduces aryl groups to the sulfonamide nitrogen:
-
Example : Reaction with 4-methylphenylboronic acid forms 4-chloro-N-(4-methylphenyl)-3-nitrobenzenesulfonamide in 70–85% yield .
| Reagent | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Methylphenylboronic acid | CuCl, 1,10-phen | EtOH, 80°C, 12h | 79% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-chloro-N-(1-methylethyl)-3-nitrobenzenesulfonamide with structurally analogous benzenesulfonamide derivatives:
Key Observations:
Electron-Withdrawing Groups: The 3-nitro group in the target compound enhances its electron-withdrawing character compared to non-nitro analogs like 4-chloro-N-(1-methylethyl)benzenesulfonamide . This may increase its binding affinity to enzymes or receptors requiring electron-deficient aromatic systems.
Lipophilicity : The LogP of 2.28 for the target compound is higher than that of simpler analogs (e.g., unsubstituted benzenesulfonamides), likely due to the nitro and isopropyl groups .
Biological Activity: Compounds with NLRP3 inflammasome inhibitory activity (e.g., 4-cyano derivatives in ) often feature extended hydrophobic substituents, whereas the target compound’s smaller isopropyl group may limit its potency in this context .
Research Findings and Challenges
Structural Validation : Tools like SHELXL and PLATON are critical for validating crystallographic data of sulfonamide derivatives, ensuring accurate bond lengths and angles .
Activity-Structure Relationships : The 3-nitro group’s electron-withdrawing nature may reduce metabolic stability compared to electron-donating groups (e.g., methoxy) in analogs like 5-chloro-2-methoxy-N-phenethylbenzamide .
Synthetic Challenges: Introducing multiple substituents (e.g., nitro, chloro) requires precise control to avoid side reactions, as seen in the synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide (33% yield) .
Q & A
Q. What are the common synthetic pathways for benzenesulfonamide derivatives, and how are reaction conditions optimized?
Benzenesulfonamide derivatives are typically synthesized via sulfonylation, nucleophilic substitution, or coupling reactions. For example, sulfonyl chlorides are reacted with amines under basic conditions (e.g., triethylamine in dichloromethane) to form sulfonamides . Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical: demonstrates that refluxing in ethanol with hydrazine for deprotection yields 88% pure product after reverse-phase HPLC purification. Low-temperature reactions (0°C) are employed to minimize side reactions during carbodiimide-mediated couplings .
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of benzenesulfonamide derivatives?
- ¹H NMR : Aromatic protons in the 7.0–8.0 ppm range confirm substitution patterns (e.g., nitro or chloro groups cause deshielding). The -NH proton in sulfonamides appears as a broad singlet near 7.08 ppm .
- ¹³C NMR : Sulfonamide sulfur induces deshielding of adjacent carbons (e.g., C-SO₂ signals at ~125–140 ppm) .
- IR : Key peaks include sulfonyl S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Q. What purification methods are effective for benzenesulfonamide compounds with high hydrophobicity?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, as shown in . Recrystallization from ethanol or dichloromethane/hexane mixtures is also effective for removing unreacted starting materials .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for benzenesulfonamide derivatives be resolved?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving twinning or high thermal motion artifacts. For example, highlights SHELX's robustness in handling high-resolution data and pseudosymmetry. Validation tools like PLATON ( ) check for missed symmetry or incorrect space group assignments, which are common in nitro- and chloro-substituted aromatics due to planar distortions .
Q. What strategies improve the biological activity of benzenesulfonamide analogues targeting NLRP3 inflammasomes or carbonic anhydrases?
Structure-activity relationship (SAR) studies show that:
- N-Alkylation (e.g., isopropyl groups) enhances lipophilicity and membrane permeability .
- Nitro groups at position 3 increase electron-withdrawing effects, improving binding to enzymatic active sites (e.g., carbonic anhydrase IX inhibition) .
- Chloro substitution at position 4 is critical for steric complementarity with hydrophobic pockets in NLRP3 .
Q. How do reaction intermediates influence the scalability of benzenesulfonamide synthesis?
Unstable intermediates like sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) require strict anhydrous conditions to prevent hydrolysis. notes that in situ generation of these intermediates using chlorosulfonic acid reduces isolation steps, improving yield from 53% to 73% . Flow chemistry methods can further enhance scalability by controlling exothermic reactions .
Q. What computational methods predict the reactivity of benzenesulfonamide derivatives in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example, the nitro group’s electron-withdrawing nature lowers the LUMO energy at the sulfonamide sulfur, facilitating nucleophilic attack by amines . Molecular dynamics simulations also model solvation effects, explaining why polar aprotic solvents (e.g., DMF) accelerate reactions .
Q. How are isotopic labeling and HRMS used to trace metabolic pathways of benzenesulfonamide derivatives?
Deuterium labeling at the isopropyl group (N-(1-methylethyl)) allows tracking via LC-HRMS. used ¹³C-labeled analogues to confirm hepatic metabolism via cytochrome P450-mediated oxidation, with HRMS fragments at m/z 356.08 [M+H]⁺ .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported NMR chemical shifts for benzenesulfonamides?
Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. reports NH protons at 7.08 ppm in CDCl₃ but ~6.8 ppm in DMSO-d₆ due to hydrogen bonding. Cross-referencing with databases like NIST ( ) or PubChem () resolves conflicts .
Q. What experimental controls validate the absence of tautomerism in nitro-substituted benzenesulfonamides?
Variable-temperature NMR (VT-NMR) monitors proton exchange. For 3-nitro derivatives, no coalescence is observed between -80°C and 25°C, confirming stability. X-ray crystallography ( ) further rules out tautomerism by showing planar nitro groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
